molecular formula C18H20ClNO4 B2596819 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1795088-04-8

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2596819
CAS No.: 1795088-04-8
M. Wt: 349.81
InChI Key: TZCMVRFGCSCKEG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure. It is characterized by the presence of a chlorophenoxy group and a methoxyphenyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can be compared with similar compounds such as:

    2-(4-chlorophenoxy)acetamide: This compound lacks the methoxyphenyl group, making it less complex and potentially less active in certain applications.

    4-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate: This compound has a different functional group, which may result in different chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-16-6-4-3-5-15(16)17(23-2)11-20-18(21)12-24-14-9-7-13(19)8-10-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMVRFGCSCKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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